4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine
Description
Properties
Molecular Formula |
C13H18BrN3O |
|---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
4-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]morpholine |
InChI |
InChI=1S/C13H18BrN3O/c14-11-1-2-13(15-9-11)17-4-3-12(10-17)16-5-7-18-8-6-16/h1-2,9,12H,3-8,10H2 |
InChI Key |
FQWPQJHCLPBECP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2CCOCC2)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine, with the CAS number 200064-11-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a morpholine ring substituted with a pyridine and a pyrrolidine moiety. The presence of the bromine atom enhances its biological activity by potentially influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | High |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine and morpholine can inhibit the growth of various bacterial strains, including E. coli and S. aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
In vitro studies have demonstrated that morpholine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structural features have been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, showing promising results in inhibiting cell proliferation . The specific IC50 values for these compounds vary, indicating their potency against different cancer types.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes. The compound's structure suggests potential interactions with protein kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound, against pathogenic bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cytotoxicity Assays : In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of morpholine- and pyridine-containing derivatives , which are prominent in medicinal chemistry. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of Morpholine/Pyridine Derivatives
Structural and Functional Insights
Substituent Effects on Reactivity The bromine atom in this compound facilitates cross-coupling reactions, unlike the chlorine in the antimalarial derivative from , which may enhance metabolic stability .
Synthetic Accessibility
- Microwave-assisted Suzuki-Miyaura coupling (as in ) achieves high purity (>95%) for pyridine-morpholine hybrids, though yields vary (23–75%) depending on substituents .
- In contrast, triazole-morpholine hybrids () are synthesized via condensation but lack detailed yield data .
Biological Activity
- Morpholine-piperidine-pyridine hybrids () exhibit potent antimalarial activity due to electron-deficient pyridine cores, whereas triazole derivatives () show antioxidant effects via radical scavenging .
- The bromopyridine group in the target compound may confer unique pharmacokinetic properties, such as increased lipophilicity compared to amine-substituted analogs () .
Physicochemical Properties The target compound’s bromine atom increases molecular weight and may reduce water solubility compared to non-halogenated analogs like 4-(3-pyrrolidinyl)morpholine (solubility: slightly soluble in water) . Air sensitivity and incompatibility with oxidizing agents (noted in ) are likely shared traits among morpholine derivatives .
Research Findings and Implications
- Antimalarial Potential: Pyridine-morpholine hybrids (e.g., ) demonstrate nanomolar efficacy against Plasmodium falciparum, suggesting the target compound could be optimized for similar applications .
- Antioxidant Applications : Triazole-morpholine derivatives () highlight the versatility of morpholine in diverse therapeutic areas, though the target compound’s bromopyridine group may limit antioxidant utility due to steric hindrance .
- Synthetic Challenges : Low yields in Pd-catalyzed reactions (e.g., 23% in ) underscore the need for optimized protocols for bromopyridine derivatives .
Q & A
Q. What are the established synthesis routes for 4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine, and how is purity ensured?
The compound is typically synthesized via nucleophilic substitution or coupling reactions between pyridine and morpholine derivatives. For example, brominated pyridine intermediates (e.g., 5-bromo-2-pyridinyl) are reacted with pyrrolidinyl-morpholine precursors under controlled conditions (e.g., inert atmosphere, catalytic Pd coupling). Purification involves column chromatography or recrystallization, with HPLC (≥98% purity) used to validate chemical homogeneity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography to resolve 3D conformation, particularly for studying non-covalent interactions in drug-target complexes .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies use accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC or LC-MS to monitor decomposition products. For lab-scale storage, recommendations include airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent bromine-ligand dissociation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize by-products?
DoE methodologies (e.g., factorial designs) systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For instance, a central composite design could reduce the number of trials needed to maximize yield while suppressing halogen-exchange by-products common in brominated intermediates .
Q. What computational strategies predict the compound’s reactivity and biological target interactions?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
- Molecular docking screens against protein databases (e.g., PIM1 kinase) to identify binding affinities, leveraging the bromine atom’s steric effects for selective inhibition .
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies (e.g., varying IC₅₀ values in kinase assays) are addressed by:
Q. What role does the bromine substituent play in modulating drug-likeness and pharmacokinetics?
The bromine atom enhances:
- Lipophilicity (logP), improving membrane permeability.
- Target residence time via halogen bonding with protein backbone carbonyls.
Metabolic stability is assessed using liver microsome assays, with deuterium labeling at the pyrrolidinyl position to track oxidative degradation pathways .
Methodological Considerations
Q. How is reaction scalability addressed from milligram to gram-scale synthesis?
Continuous flow reactors enhance scalability by improving heat/mass transfer and reducing side reactions (e.g., dimerization). Process analytical technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .
Q. What advanced separation techniques resolve structurally similar impurities?
Chiral chromatography or capillary electrophoresis separates enantiomers, while preparative HPLC with phenyl-hexyl columns resolves regioisomers. MS-guided fractionation ensures high-purity isolates for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
